

Application Note: Spectroscopic Analysis of Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 6-chloro-1H-indole-2-carboxylate

Cat. No.: B1335453

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed NMR and mass spectrometry data and the corresponding experimental protocols for the characterization of **methyl 6-chloro-1H-indole-2-carboxylate**, a key intermediate in pharmaceutical synthesis. The presented data is essential for confirming the structure and purity of the compound.

Spectroscopic Data

The structural confirmation of **methyl 6-chloro-1H-indole-2-carboxylate** was performed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). While specific data for the methyl ester is not readily available in published literature, data for the closely related ethyl 6-chloro-1H-indole-2-carboxylate provides a reliable reference for structural elucidation.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below is for ethyl 6-chloro-1H-indole-2-carboxylate and is expected to be very similar for the methyl ester, with the primary difference being the signal for the ester alkyl group.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.24	br s	-	1H	N-H (indole)
7.59	d	8.7	1H	Ar-H
7.42	d	1.8	1H	Ar-H
7.14	dd	8.7, 1.8	1H	Ar-H
7.08	d	1.2	1H	Ar-H
4.41	q	7.2	2H	-OCH ₂ CH ₃
1.42	t	7.2	3H	-OCH ₂ CH ₃

Note: Data is for ethyl 6-chloro-1H-indole-2-carboxylate. For the methyl ester, the quartet at 4.41 ppm and the triplet at 1.42 ppm would be replaced by a singlet for the -OCH₃ group, typically appearing around 3.9 ppm.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule. Predicted chemical shifts for **methyl 6-chloro-1H-indole-2-carboxylate** are provided below based on structure-spectrum correlations.

Chemical Shift (δ) ppm	Assignment
~162	C=O (ester)
~137	C-7a
~131	C-6
~128	C-3a
~125	C-2
~122	C-4
~121	C-5
~112	C-7
~108	C-3
~52	-OCH ₃

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

Ion	Calculated m/z	Found m/z
[M+H] ⁺	210.0265	Not available
[M+Na] ⁺	232.0085	Not available

Note: The table presents the expected exact masses for the protonated and sodiated molecular ions of **methyl 6-chloro-1H-indole-2-carboxylate** ($C_{10}H_8ClNO_2$). Actual experimental values are needed for confirmation.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data.

NMR Spectroscopy Protocol

Instrumentation:

- A 300 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **methyl 6-chloro-1H-indole-2-carboxylate** in 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay: 1.0 seconds.
- Acquisition Time: ~3-4 seconds.
- Spectral Width: -2 to 12 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ^{13}C experiment (zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2.0 seconds.
- Spectral Width: 0 to 200 ppm.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the TMS signal at 0 ppm for ^1H NMR and the solvent peak for ^{13}C NMR.

High-Resolution Mass Spectrometry (HRMS) Protocol

Instrumentation:

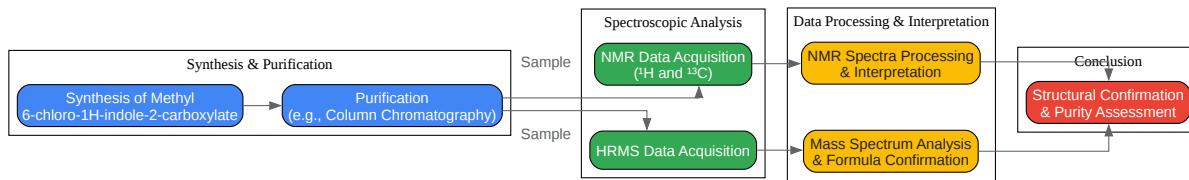
- A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizer Gas (N_2): Flow rate appropriate for the instrument.
- Drying Gas (N_2): Flow rate and temperature optimized for solvent evaporation.
- Mass Range: m/z 50-500.
- Data Acquisition: Profile mode for high resolution.


Data Processing:

- Process the acquired data using the instrument's software.

- Perform mass calibration using a known standard to ensure high mass accuracy.
- Determine the m/z values of the molecular ions and compare them with the calculated theoretical masses.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **methyl 6-chloro-1H-indole-2-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

- To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of Methyl 6-chloro-1H-indole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1335453#nmr-and-mass-spectrometry-data-for-methyl-6-chloro-1h-indole-2-carboxylate\]](https://www.benchchem.com/product/b1335453#nmr-and-mass-spectrometry-data-for-methyl-6-chloro-1h-indole-2-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com